Cas no 26833-85-2 (Harringtonine)

ハリントニン(Harringtonine)は、セファロタクサス属植物に由来するアルカロイド系抗腫瘍剤であり、主に急性骨髄性白血病(AML)の治療に用いられる。その作用機序は、タンパク質合成阻害を通じて癌細胞の増殖を特異的に抑制することにあり、特にRNAのリボソームへの結合を妨げることで効果を発揮する。臨床試験では、従来の化学療法に比べて高い奏効率と低い副作用プロファイルが確認されており、骨髄抑制や消化器症状が軽減されている点が特徴である。また、他の抗癌剤との併用療法における相乗効果も報告されており、治療選択肢の拡大に寄与している。

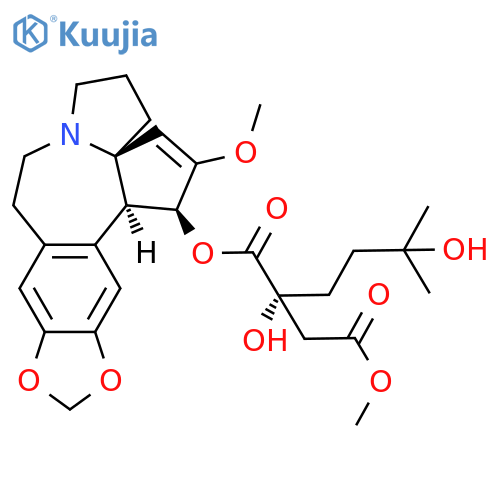

Harringtonine structure

Harringtonine 化学的及び物理的性質

名前と識別子

-

- Harringtonine

- Cephalotaxine,4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester) (9CI)

- Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate(ester), [3(R)]-

- 2'R-Harringtonine

- Harringtonin

- NSC 124147

- Cephalotaxine,3-[4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate]

- Harringtonine (8CI)

- HARRINGTONINE(P) - [Discontinued] PrintBack

- AK546639

- CID 134694858

- Alkaloid C from cephalotaxus

- Cephalotaxine, 4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester)

- O1-(methoxy[?]yl) O4-methyl (2S)-2-hydroxy-2-(3-hydroxy-3-methyl-butyl)butanedioate

- SCHEMBL138806

- (R)-1-((11bS,12S,14aR)-13-Methoxy-2,3,5,6,11b,12-hexahydro-1H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-12-yl) 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)succinate

- HARRINGTONINE [WHO-DD]

- Z2967326050

- TRANS-2-BUTENE-1,4-DICARBOXYLICACID

- NSC124147

- CS-3909

- DTXSID501016801

- Cephalotaxine, 4-methyl-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), (3(R))-

- AS-56357

- CHEMBL433257

- 26833-85-2

- 1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate

- Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester)

- HY-N0862

- CCG-269921

- AKOS030526125

- MCPA-L-carnitine-d9 Chloride (Mixture of Diastereomers)

- NSC-124147

- 1-((1S,3aR,14bS)-2-methoxy-1,5,6,8,9,14b-hexahydro-4H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-1-yl) 4-methyl (R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)succinate

- BDBM50480315

- s9063

- CHEBI:5626

- NCI60_000568

- 25302-09-4

- Q27106830

- ZJ-H

- Cephalotaxine, 4-methyl-, 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), (3(R))-

- harringtonine(8ci)

- UNII-088662H40F

- 088662H40F

- A877127

- AC-20253

- AKOS015965555

- (9R)-O~3~-[(2S)-2,5-dihydroxy-2-(2-methoxy-2-oxoethyl)-5-methylhexanoyl]cephalotaxine

- AC-34766

- Q63408611

- Alkaloid C from cephalotaxus; NSC124147;NSC 124147;NSC-124147

- 1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate

- AKOS030254757

- CHEMBL175608

- BCP04090

- Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), [3(R)]-

- HAVJATCHLFRDHY-UHFFFAOYSA-N

- HAVJATCHLFRDHY-KSZYUSJVSA-N

-

- インチ: 1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23-,24+,27-,28-/m0/s1

- InChIKey: HAVJATCHLFRDHY-JZTSUELASA-N

- ほほえんだ: O(C([C@@](C([H])([H])C(=O)OC([H])([H])[H])(C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])O[H])O[H])=O)[C@]1([H])C(=C([H])[C@]23C([H])([H])C([H])([H])C([H])([H])N2C([H])([H])C([H])([H])C2=C([H])C4=C(C([H])=C2[C@]31[H])OC([H])([H])O4)OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 531.246832g/mol

- ひょうめんでんか: 0

- XLogP3: 0.5

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 回転可能化学結合数: 10

- どういたいしつりょう: 531.246832g/mol

- 単一同位体質量: 531.246832g/mol

- 水素結合トポロジー分子極性表面積: 124Ų

- 重原子数: 38

- 複雑さ: 953

- 同位体原子数: 0

- 原子立体中心数の決定: 4

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 531.6

- トポロジー極表面積: 124A^2

- 同位体原子数: 0

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.35 g/cm3

- ゆうかいてん: 73-75ºC

- ふってん: 679.4ºC at 760 mmHg

- フラッシュポイント: 364.7ºC

- 屈折率: 1.609

- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(188.11 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- PSA: 123.99000

- LogP: 2.12850

- 点滅点:: 364.7ºC

- ようかいせい: メタノール、エタノール又はクロロホルムに可溶であり、水及びエーテルに微溶解である

- 蒸気圧: 2.17E-19mmHg at 25°C

Harringtonine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 1544

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 危険レベル:6.1(a)

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 包装グループ:II

- 包装等級:II

- 危険レベル:6.1(a)

Harringtonine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 276980-5MG |

Harringtonine, 98%, from Taxus chinensis (Pilg.) Rehder |

26833-85-2 | 98% | 5MG |

¥ 1759 | 2022-04-26 | |

| LKT Labs | H0169-5 mg |

Harringtonine |

26833-85-2 | ≥97% | 5mg |

$165.50 | 2023-07-11 | |

| ChemScence | CS-3909-10mg |

Harringtonine |

26833-85-2 | 99.93% | 10mg |

$144.0 | 2022-04-27 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14472-5mg |

Harringtonine |

26833-85-2 | 98% | 5mg |

¥780.00 | 2023-09-09 | |

| TRC | H105285-1mg |

Harringtonin |

26833-85-2 | 1mg |

$57.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8286-5 mg |

Harringtonine |

26833-85-2 | 98.94% | 5mg |

¥750.00 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H274974-10mg |

Harringtonine |

26833-85-2 | 98% | 10mg |

¥1029.90 | 2023-09-02 | |

| TRC | H105285-5mg |

Harringtonin |

26833-85-2 | 5mg |

$98.00 | 2023-05-18 | ||

| TRC | H105285-50mg |

Harringtonin |

26833-85-2 | 50mg |

$ 253.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H274974-5mg |

Harringtonine |

26833-85-2 | 98% | 5mg |

¥648.90 | 2023-09-02 |

Harringtonine 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

26833-85-2 (Harringtonine) 関連製品

- 465-65-6(Naloxone)

- 115-53-7(Sinomenine)

- 27625-35-0(3-Methylbutyl 2-methylbutanoate)

- 98599-84-9(4'-Demethyl Homoharringtonine)

- 36085-73-1(Talipexole dihydrochloride)

- 26833-87-4(Homoharringtonine)

- 122-09-8(phentermine)

- 24274-60-0(Acetylcephalotaxine)

- 6639-14-1(Pentanoic acid,2-methyl-, propyl ester)

- 85-42-7(octahydro-2-benzofuran-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26833-85-2)Harringtonine

清らかである:99%/99%/99%/99%

はかる:25mg/50mg/100mg/250mg

価格 ($):213.0/383.0/652.0/1389.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:26833-85-2)HARRINGTONINE

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ